molecular formula C8H11ClFNO2S B6190508 4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride CAS No. 33719-31-2

4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B6190508
CAS No.: 33719-31-2
M. Wt: 239.70 g/mol
InChI Key: DMLOPVXBGYREHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 4-(1-aminoethyl)benzenesulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The compound is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is extensively used in scientific research due to its potent inhibitory effects on serine proteases. Some of its key applications include:

Mechanism of Action

4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, thereby inhibiting the enzyme’s activity. The compound is also known to interact with other off-target residues such as tyrosine, lysine, and histidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is unique due to its improved solubility in water and stability in aqueous solutions compared to PMSF and DFP. It offers lower toxicity and can be used in cell culture at higher concentrations without adverse effects .

Properties

CAS No.

33719-31-2

Molecular Formula

C8H11ClFNO2S

Molecular Weight

239.70 g/mol

IUPAC Name

4-(1-aminoethyl)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C8H10FNO2S.ClH/c1-6(10)7-2-4-8(5-3-7)13(9,11)12;/h2-6H,10H2,1H3;1H

InChI Key

DMLOPVXBGYREHS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)F)N.Cl

Purity

95

Origin of Product

United States

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